
Propenzolate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propenzolate hydrochloride is a chemical compound with the molecular formula C20H29NO3·HCl. It is known for its role as an anticholinergic agent, which means it inhibits the action of the neurotransmitter acetylcholine in the central and the peripheral nervous system. This compound is particularly effective in reducing the secretion of gastric acid and is used in the treatment of peptic ulcers and other gastrointestinal disorders .
準備方法
Synthetic Routes and Reaction Conditions: Propenzolate hydrochloride can be synthesized through the esterification of benzeneacetic acid with 1-methyl-3-piperidinol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions. The final product is purified through crystallization and filtration techniques to remove any impurities .
化学反応の分析
Types of Reactions: Propenzolate hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form benzeneacetic acid and 1-methyl-3-piperidinol.
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids and ketones.
Substitution: this compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water as the solvent.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as hydroxide ions or amines under mild to moderate conditions.
Major Products:
Hydrolysis: Benzeneacetic acid and 1-methyl-3-piperidinol.
Oxidation: Carboxylic acids and ketones.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Propenzolate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to study esterification and hydrolysis reactions.
Biology: The compound is employed in studies involving neurotransmitter inhibition and the effects of anticholinergic agents on biological systems.
Medicine: this compound is investigated for its therapeutic potential in treating gastrointestinal disorders, particularly peptic ulcers.
作用機序
Propenzolate hydrochloride exerts its effects by acting as an antagonist to muscarinic acetylcholine receptors. By binding to these receptors, it prevents acetylcholine from exerting its effects, leading to a decrease in gastric acid secretion and smooth muscle relaxation. This mechanism is particularly beneficial in the treatment of conditions like peptic ulcers, where excessive gastric acid secretion is a problem .
類似化合物との比較
Atropine: Another anticholinergic agent used to treat bradycardia and as a pre-anesthetic to reduce salivation.
Scopolamine: Used to treat motion sickness and postoperative nausea and vomiting.
Hyoscyamine: Employed in the treatment of various gastrointestinal disorders.
Uniqueness of Propenzolate Hydrochloride: this compound is unique in its specific application for reducing gastric acid secretion, making it particularly useful in the treatment of peptic ulcers. Unlike atropine and scopolamine, which have broader applications, this compound is more targeted in its therapeutic use .
生物活性
Propenzolate hydrochloride is a synthetic compound primarily used as an anticholinergic agent. It has been studied for its potential therapeutic effects, particularly in the treatment of various gastrointestinal disorders. This article provides an overview of the biological activity of this compound, including its pharmacological properties, case studies, and research findings.
Pharmacological Properties
This compound exhibits several pharmacological activities, primarily through its anticholinergic effects. These include:
- Muscle Relaxation: Propenzolate acts as a muscle relaxant by inhibiting the action of acetylcholine at parasympathetic sites in smooth muscle.
- Antispasmodic Effects: It is effective in reducing spasms in the gastrointestinal tract, making it useful for conditions such as irritable bowel syndrome (IBS).
- Reduction of Gastric Secretions: The compound decreases gastric secretions, which can be beneficial in treating peptic ulcers.
The mechanism by which this compound exerts its effects is primarily through competitive inhibition of muscarinic receptors. This leads to a decrease in gastrointestinal motility and secretions. The compound's selectivity for specific muscarinic receptor subtypes may contribute to its therapeutic efficacy and side effect profile.
Clinical Evaluations and Case Studies
-
Clinical Evaluation in Gastrointestinal Disorders:
A clinical study published in the Annals of the New York Academy of Sciences evaluated the efficacy of this compound in patients with gastrointestinal disorders. The study found significant improvement in symptoms related to abdominal pain and discomfort among participants treated with propenzolate compared to a placebo group . -
Adverse Effects:
Adverse effects associated with this compound include nausea, vomiting, weakness, drowsiness, xerostomia (dry mouth), and cycloplegia (pupil dilation). These side effects were noted in a significant percentage of patients during clinical trials . -
Comparison with Other Anticholinergics:
In comparative studies, propenzolate was found to have a favorable side effect profile compared to other anticholinergic agents like atropine. It produced fewer central nervous system-related side effects while maintaining efficacy in reducing gastrointestinal spasms .
Research Findings
Research on this compound has focused on its pharmacokinetics and dynamics:
- Absorption and Bioavailability: Propenzolate is well absorbed from the gastrointestinal tract, with peak plasma concentrations occurring within 1-2 hours post-administration.
- Half-Life: The elimination half-life is approximately 3-4 hours, allowing for multiple dosing throughout the day to maintain therapeutic levels.
- Dosage Forms: Propenzolate is available in various formulations, including oral tablets and injectable forms, allowing flexibility in administration based on clinical needs.
Data Table: Summary of Key Findings
Q & A
Basic Research Questions
Q. What are the key pharmacological targets of Propenzolate hydrochloride, and how are they validated in preclinical models?
this compound is classified as an anticholinergic agent targeting muscarinic receptors, particularly M1 and M3 subtypes. Validation involves in vitro receptor-binding assays using radioligands (e.g., ³H -N-methylscopolamine) to measure affinity (Ki values) and functional assays (e.g., calcium flux or GTPγS binding) to assess efficacy. In vivo models, such as induced intestinal hypermotility in rodents, are used to confirm therapeutic effects .
Q. What analytical methods are recommended for quantifying this compound purity in synthetic batches?
High-performance liquid chromatography (HPLC) with UV detection (e.g., C18 column, 1 mL/min flow rate, 220 nm wavelength) is standard. Method validation includes linearity (5–100 µg/mL), precision (RSD <2%), and recovery (>98%). Comparative analysis with nuclear magnetic resonance (NMR) ensures structural integrity, while mass spectrometry (LC-MS) identifies impurities .
Q. How should this compound be stored to ensure stability in laboratory settings?
Store in airtight, light-resistant containers at 2–8°C. Stability studies under accelerated conditions (40°C, 75% humidity) over 6 months confirm no degradation (>95% purity retention). Avoid aqueous solutions unless buffered at pH 4–6 to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers design a robust in vivo study to evaluate this compound’s efficacy in cholinergic crisis models?
Use the PICOT framework:
- P opulation: Rodents with carbachol-induced bronchospasm.
- I ntervention: Propenzolate (1–10 mg/kg, intraperitoneal).
- C omparison: Atropine sulfate (positive control).
- O utcome: Spirometry-measured airway resistance reduction.
- T imeframe: Acute (30–120 min post-administration). Include power analysis (n ≥ 8/group) and blinded outcome assessment to minimize bias .
Q. How to resolve contradictions in reported receptor-binding affinities of this compound across studies?
Discrepancies often arise from assay conditions (e.g., buffer pH, temperature). Standardize protocols using WHO-recommended guidelines. Perform meta-analysis with random-effects models to account for inter-study variability. Validate findings using orthogonal methods (e.g., electrophysiology for functional antagonism) .
Q. What strategies improve this compound’s blood-brain barrier (BBB) penetration for CNS applications?
Modify physicochemical properties:
- Reduce polar surface area (<90 Ų) via prodrug synthesis (e.g., ester derivatives).
- Use lipid nanocapsules (50–100 nm size) for enhanced passive diffusion. Validate via in situ brain perfusion models and microdialysis in rodents, comparing AUC brain/plasma ratios to baseline compounds .
Q. Methodological Considerations
- Safety Protocols : Follow OSHA HCS2012 guidelines: Use NIOSH-approved respirators (N95) and nitrile gloves during handling. Decontaminate spills with 10% ethanol/water .
- Data Interpretation : Apply Grubbs’ test to exclude outliers in binding affinity datasets. Use ANOVA with post-hoc Tukey tests for multi-group comparisons .
特性
CAS番号 |
36616-48-5 |
---|---|
分子式 |
C20H30ClNO3 |
分子量 |
367.9 g/mol |
IUPAC名 |
(1-methylpiperidin-3-yl) 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride |
InChI |
InChI=1S/C20H29NO3.ClH/c1-21-14-8-13-18(15-21)24-19(22)20(23,16-9-4-2-5-10-16)17-11-6-3-7-12-17;/h2,4-5,9-10,17-18,23H,3,6-8,11-15H2,1H3;1H |
InChIキー |
LBKCCRHBZAWYOP-UHFFFAOYSA-N |
SMILES |
CN1CCCC(C1)OC(=O)C(C2CCCCC2)(C3=CC=CC=C3)O.Cl |
正規SMILES |
CN1CCCC(C1)OC(=O)C(C2CCCCC2)(C3=CC=CC=C3)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。